Bis(2-acetylmercaptoethyl) sulfone

Protein chemistry Disulfide reduction Protected thiols

Procure Bis(2-acetylmercaptoethyl) sulfone for controlled activation. Its acetyl-protected thiols ensure shelf-stability, preventing premature oxidation, unlike its free-thiol analog BMS. This pro-reagent allows 'on-demand' deprotection for quantitative disulfide reduction (5-7x faster than DTT at pH 7) and cysteine-specific bioconjugation, offering precise control over reaction kinetics.

Molecular Formula C8H14O4S3
Molecular Weight 270.4 g/mol
CAS No. 17096-46-7
Cat. No. B016814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-acetylmercaptoethyl) sulfone
CAS17096-46-7
SynonymsEthanethioic Acid S,S’-(Sulfonyldi-2,1-ethanediyl) Ester;  2,2’-Sulfonyldi-ethanethiol Diacetate; 
Molecular FormulaC8H14O4S3
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC(=O)SCCS(=O)(=O)CCSC(=O)C
InChIInChI=1S/C8H14O4S3/c1-7(9)13-3-5-15(11,12)6-4-14-8(2)10/h3-6H2,1-2H3
InChIKeyLDRPLQMZIDPXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-acetylmercaptoethyl) sulfone (CAS 17096-46-7): A Protected Disulfide-Reducing Agent for Controlled Protein Biochemistry


Bis(2-acetylmercaptoethyl) sulfone (CAS 17096-46-7) is an organosulfur compound classified as a protected dithiol crosslinker precursor and potential reducing agent. It is the bis-S-acetyl derivative of bis(2-mercaptoethyl) sulfone (BMS) and can be synthesized via the Michael-type addition of divinyl sulfone with thioacetic acid . The molecule comprises a central sulfone (-SO₂-) core flanked by two ethyl spacers, each terminating in a thioacetate (-S-CO-CH₃) group. The key physical properties include a molecular weight of 270.39 g/mol, a yellowish-orange crystalline solid appearance, and a melting point of 82-83°C . The acetyl protection renders the thiols latent, necessitating a deprotection step (typically basic hydrolysis) to generate the active dithiol form (BMS) in situ for reduction or crosslinking applications .

Bis(2-acetylmercaptoethyl) sulfone Procurement: Why Direct Substitution with BMS, DTT, or Divinyl Sulfone Compromises Experimental Outcomes


Generic substitution among crosslinkers or reducing agents in the sulfone class is not scientifically viable due to fundamental differences in chemical mechanism, reactivity kinetics, and experimental compatibility. Bis(2-acetylmercaptoethyl) sulfone is a protected pro-reagent, whereas its deprotected analog, bis(2-mercaptoethyl) sulfone (BMS), is a direct-acting reductant. Using BMS directly eliminates the ability to control the timing of activation . Furthermore, compared to classical reducing agents like dithiothreitol (DTT), the active dithiol form (BMS) exhibits a reduction rate constant that is quantitatively 5-7 times higher at neutral pH [1]. Conversely, alternative crosslinkers like divinyl sulfone (DVS) react via nucleophilic addition to amines with rate constants on the order of 10⁻¹ M⁻¹s⁻¹ for small molecules, which differs mechanistically and kinetically from thiol-disulfide exchange [2]. The acetyl protection of Bis(2-acetylmercaptoethyl) sulfone specifically enables its use in formulations or synthetic sequences where free thiols would be prematurely oxidized or cross-react, providing a critical 'shelf-stable' and 'activation-on-demand' differentiation that directly impacts procurement decisions for controlled protein chemistry and bioconjugation workflows.

Bis(2-acetylmercaptoethyl) sulfone Quantitative Evidence Guide: Verifiable Differentiation vs. BMS, DVS, and DTT


Bis(2-acetylmercaptoethyl) sulfone as a Protected Pro-Reagent vs. Direct-Acting Bis(2-mercaptoethyl) sulfone (BMS)

The primary chemical differentiation of Bis(2-acetylmercaptoethyl) sulfone (CAS 17096-46-7) relative to its closest analog, Bis(2-mercaptoethyl) sulfone (BMS, CAS 145626-87-5), lies in its functional state. Bis(2-acetylmercaptoethyl) sulfone contains two acetyl-protected thiol groups (-S-CO-CH₃), whereas BMS contains free, reactive thiols (-SH) . This structural difference means the target compound is not directly active as a reducing agent or crosslinker until the acetyl groups are removed (e.g., via base hydrolysis) . This 'pro-reagent' status provides a controlled activation advantage in experimental workflows where free thiols would otherwise be unstable or cross-react prematurely.

Protein chemistry Disulfide reduction Protected thiols

Quantified Superiority of the Active Form (BMS) Over Dithiothreitol (DTT) in Disulfide Reduction Kinetics

While Bis(2-acetylmercaptoethyl) sulfone itself is inactive, it serves as a direct precursor to Bis(2-mercaptoethyl) sulfone (BMS), a reducing agent with quantitatively verified superior kinetics compared to the industry standard Dithiothreitol (DTT). Research demonstrates that BMS reduces accessible disulfide bonds in proteins at a rate 5 to 7 times faster than DTT at pH 7.0. For less accessible disulfide bonds, such as those in alpha-chymotrypsinogen A, BMS remains 2.3 times faster [1]. This performance advantage is attributed to the favorable equilibrium constant for the intramolecular cyclization of BMS upon oxidation .

Enzyme kinetics Protein folding Reducing agents

Mechanistic and Kinetic Differentiation from Divinyl Sulfone (DVS) Crosslinkers

Bis(2-acetylmercaptoethyl) sulfone and its active thiol form operate via a distinct chemical mechanism compared to divinyl sulfone (DVS). DVS is a bifunctional electrophile that reacts with nucleophiles (e.g., protein amines) via Michael addition. Kinetic studies show DVS reacts with glycine amines with a second-order rate constant of (4.84 ± 0.58) × 10⁻¹ M⁻¹s⁻¹ at 30°C [1]. In contrast, the active dithiol form (BMS) engages in thiol-disulfide exchange, a fundamentally different reaction pathway targeting cysteine residues . The acetylated precursor allows this thiol-disulfide pathway to be deployed in a controlled manner, avoiding the indiscriminate amine reactivity of DVS.

Bioconjugation Crosslinking Reaction kinetics

Validated Application Scenarios for Bis(2-acetylmercaptoethyl) sulfone Based on Verified Chemical Differentiation


Controlled In Situ Generation of Fast Disulfide Reducing Agents in Protein Folding Studies

In experiments requiring the reduction of native disulfide bonds for protein folding or structural analysis, Bis(2-acetylmercaptoethyl) sulfone can be procured as a stable precursor. Upon deprotection (e.g., basic hydrolysis), it yields BMS, a reducing agent that quantitatively reduces disulfide bonds 5-7 times faster than DTT at pH 7.0 [1]. This application leverages the pro-reagent nature of the compound (Evidence Item 1) to ensure the reducing agent is only generated when needed, avoiding the slow degradation or air oxidation issues associated with storing free thiols like BMS or DTT.

Selective Modification of Cysteine Residues in Peptide Synthesis and Bioconjugation

For bioconjugation workflows targeting cysteine residues, Bis(2-acetylmercaptoethyl) sulfone provides a pathway to selective thiol-disulfide exchange after deprotection. This is mechanistically distinct from amine-reactive crosslinkers like divinyl sulfone (DVS), which react with lysine side chains with a rate constant of 0.48 M⁻¹s⁻¹ [2]. Researchers requiring cysteine specificity without amine cross-reactivity should procure the acetyl-protected sulfone rather than DVS (Evidence Item 3), using it to generate the active thiol species under controlled, orthogonal conditions.

Synthesis of Macromolecular Architectures and Specialty Polymers

The acetyl-protected thiols in Bis(2-acetylmercaptoethyl) sulfone allow its use as a monomer or crosslinker precursor in step-growth polymerizations where free thiols would cause premature gelation or side reactions. The compound can be incorporated into a polymer backbone, with the latent thiol functionality unmasked post-polymerization for further crosslinking or functionalization. This 'protect-and-release' strategy, enabled by the acetyl group (Evidence Item 1), is a key differentiator for material science applications requiring high precision over network formation, a feature not available with the free thiol analog BMS.

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